molecular formula C19H22ClN3O2 B6086549 N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B6086549
M. Wt: 359.8 g/mol
InChI Key: QJSAPOKJPVSLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP is widely used in scientific research, particularly in the field of pharmacology, due to its unique properties and mechanism of action.

Mechanism of Action

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are serotonin receptors located in the central nervous system. This leads to an increase in the release of serotonin, which is a neurotransmitter that is involved in regulating mood, appetite, and sleep. N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide also acts as a blocker of the dopamine transporter, which leads to an increase in dopamine levels in the brain.
Biochemical and physiological effects:
N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have a range of biochemical and physiological effects, including anxiogenic and antidepressant-like effects, as well as effects on motor activity and cognitive function. It has also been shown to increase heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments is its ability to selectively target serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been shown to have a high degree of inter-individual variability in its effects, which can make it difficult to draw definitive conclusions from experiments.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is the development of new compounds that are more selective and potent than N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, which could lead to the development of new drugs for the treatment of mood disorders and other conditions. Another area of interest is the study of the long-term effects of N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide on the brain and other organs, as well as its potential for abuse and addiction. Finally, there is a need for more research on the mechanisms underlying the effects of N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, which could lead to a better understanding of the role of serotonin receptors in health and disease.

Synthesis Methods

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is synthesized by reacting 1-(4-chlorophenyl)piperazine with 4-methoxybenzaldehyde in the presence of acetic anhydride and acetic acid. The resulting product is then treated with acetic acid and acetic anhydride to yield N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide as a white crystalline powder.

Scientific Research Applications

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is widely used in scientific research to study the effects of piperazine derivatives on the central nervous system. It is particularly useful in studying the mechanism of action of serotonin receptors, as it acts as a partial agonist at the 5-HT1A and 5-HT2A receptors. N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is also used in the study of anxiety, depression, and other mood disorders, as it has been shown to have anxiogenic and antidepressant-like effects in animal models.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-18-8-6-17(7-9-18)23-12-10-22(11-13-23)14-19(24)21-16-4-2-15(20)3-5-16/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSAPOKJPVSLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

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